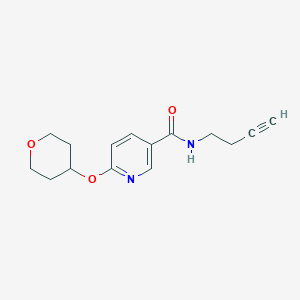

![molecular formula C16H16N2O2S2 B2684689 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide CAS No. 2097858-23-4](/img/structure/B2684689.png)

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Thiophene rings, for example, can undergo a variety of reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific functional groups present in the molecule. Thiophene rings, for example, are aromatic and relatively stable .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Benzothiazole derivatives, including those similar to the specified chemical, have shown significant antioxidant activities. For example, a study by Cabrera-Pérez et al. (2016) synthesized benzothiazole-isothiourea derivatives to evaluate their free radical scavenging activity in vitro. One derivative demonstrated high scavenging activity, which was further evaluated in the context of acetaminophen-induced hepatotoxicity. The compound increased reduced glutathione content and decreased malondialdehyde levels, indicating its potential as an antioxidant (Cabrera-Pérez et al., 2016).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been explored as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives to investigate their effect on steel corrosion in a hydrochloric acid solution. These compounds exhibited higher corrosion inhibition efficiencies than previously reported inhibitors, demonstrating the potential of benzothiazole derivatives in protecting against steel corrosion (Hu et al., 2016).

Antitumor Activity

The antitumor properties of benzothiazole derivatives have been extensively studied. Kashiyama et al. (1999) investigated the metabolic formation and biological properties of antitumor 2-(4-aminophenyl)benzothiazoles, highlighting their selective growth inhibitory properties against human cancer cell lines. This research underscores the potential of benzothiazole derivatives in cancer therapy (Kashiyama et al., 1999).

Antimicrobial Agents

The antimicrobial properties of benzothiazole derivatives have also been a focus of research. Desai et al. (2011) synthesized a series of compounds featuring benzothiazole and evaluated their antibacterial and antifungal activities. The results demonstrated significant antimicrobial efficacy, suggesting these compounds as potential antimicrobial agents (Desai et al., 2011).

Electrochemical Applications

In another innovative study, Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles through electrochemical C–H thiolation. This process provides a new pathway for creating benzothiazoles and thiazolopyridines from thioamides, opening new avenues for research in pharmaceuticals and organic materials (Qian et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-16(20,7-11-4-5-21-8-11)9-17-15(19)12-2-3-13-14(6-12)22-10-18-13/h2-6,8,10,20H,7,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGYCWHRFFDFFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)C2=CC3=C(C=C2)N=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2684607.png)

![ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2684608.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2684611.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2684612.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2684614.png)

![N-(2,6-dimethylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2684615.png)

![methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate](/img/structure/B2684616.png)

![6-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole](/img/structure/B2684623.png)

![2-{[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2684625.png)